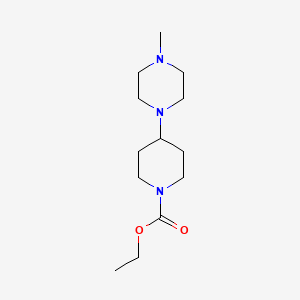
ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate, also known as MEP, is a chemical compound that has been widely studied for its potential use in the field of medicinal chemistry. MEP is a piperidine derivative that has been shown to possess a wide range of biological activities, including antitumor, anticonvulsant, and analgesic effects.
作用機序
The exact mechanism of action of ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate is not fully understood, but it is believed to act through several pathways. One proposed mechanism is its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate may be able to alter the expression of certain genes, leading to its observed biological effects.
Biochemical and Physiological Effects
ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has been shown to possess a wide range of biological activities. In addition to its antitumor, anticonvulsant, and analgesic effects, ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has also been shown to possess anti-inflammatory and antioxidant properties. These effects are believed to be mediated through its ability to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
実験室実験の利点と制限
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses a wide range of biological activities, making it a versatile tool for studying various physiological processes. However, there are also some limitations to its use. ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate is a relatively new compound, and its biological effects are not fully understood. Additionally, its mechanism of action is not well characterized, making it difficult to interpret its observed effects.
将来の方向性
There are several future directions for research on ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of epilepsy and chronic pain. Additional studies are needed to determine its safety and efficacy in animal models. Finally, further studies are needed to explore the full range of biological activities of ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate and to determine its potential use in other areas of medicine.
合成法
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate can be synthesized through the reaction between ethyl 4-piperidinecarboxylate and 4-methylpiperazine. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere, such as nitrogen gas. The resulting product is then purified through a series of chromatography steps to obtain pure ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate.
科学的研究の応用
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has been extensively studied for its potential use in the field of medicinal chemistry. Its antitumor activity has been demonstrated in several studies, where it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has also been shown to possess anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.
特性
IUPAC Name |
ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-3-18-13(17)16-6-4-12(5-7-16)15-10-8-14(2)9-11-15/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOOFCUKZSAVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5453405 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)
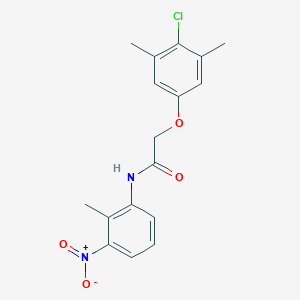
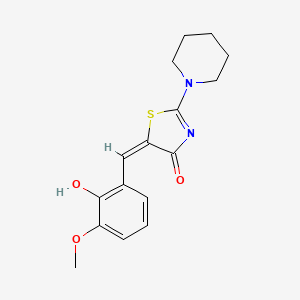
![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)

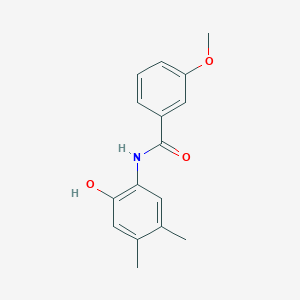
![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)
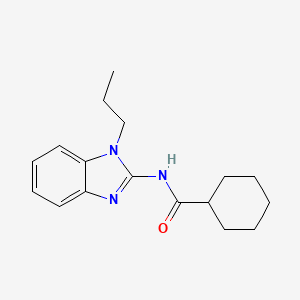
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5804470.png)

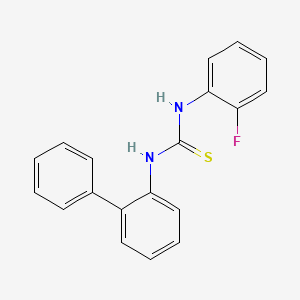
![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)